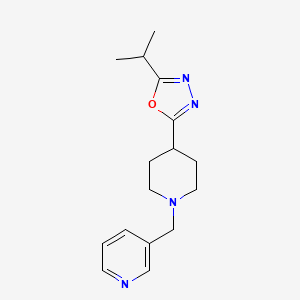![molecular formula C17H16N4O B6504637 3-cyclopropyl-4-phenyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396882-54-4](/img/structure/B6504637.png)
3-cyclopropyl-4-phenyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a pyridin-2-yl group, and a 1,2,4-triazol-5-one group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the 1,2,4-triazol-5-one group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could make it more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
a. Antimicrobial Activity: Imidazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties. Researchers have explored F6246-1689’s potential as an antimicrobial agent, particularly against specific pathogens.
b. Anticancer Potential: The triazole ring in F6246-1689 may contribute to its antitumor activity. Investigations have focused on its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
c. Anti-Inflammatory Effects: Imidazole-based compounds often exhibit anti-inflammatory properties. Researchers have studied F6246-1689’s impact on inflammatory pathways, cytokine modulation, and tissue damage reduction.
d. Antidiabetic Properties: Some imidazole derivatives show promise in managing diabetes. F6246-1689’s effects on glucose metabolism, insulin sensitivity, and pancreatic function have been explored.
e. Neuroprotection: The central nervous system benefits from compounds with neuroprotective properties. Studies have investigated F6246-1689’s ability to protect neurons, enhance cognitive function, or mitigate neurodegenerative processes.
Material Science and Coordination Chemistry
Imidazole derivatives find applications in materials and coordination chemistry:
a. Ligands for Metal Complexes: F6246-1689 can serve as a ligand in coordination complexes. Its unique structure influences metal binding and reactivity.
b. Supramolecular Assemblies: Researchers have explored self-assembly processes involving F6246-1689, leading to functional materials with tailored properties.
Propiedades
IUPAC Name |
5-cyclopropyl-4-phenyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17-20(12-14-6-4-5-11-18-14)19-16(13-9-10-13)21(17)15-7-2-1-3-8-15/h1-8,11,13H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVGFICUQRKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-phenyl-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504560.png)
![1-methyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6504563.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6504566.png)
![2-(ethylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B6504568.png)
![2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6504576.png)
![5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6504583.png)
![5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6504603.png)

![N-cyclopropyl-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B6504610.png)
![N-(2,3-dimethylphenyl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B6504612.png)
![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504619.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504624.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea](/img/structure/B6504630.png)
![N-[4-({3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6504653.png)